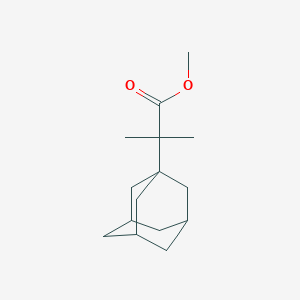![molecular formula C18H21N3O5S B241811 1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione (referred to as Compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis. Compound X has also been shown to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Compound X has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. It has been found to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Compound X is its potential as a multi-targeted agent, with applications in various scientific fields. Additionally, it has been found to have low toxicity and good bioavailability. However, one limitation of Compound X is its limited solubility in water, which can make it challenging to work with in certain experiments. It is also relatively expensive to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving Compound X. One potential area of study is its application as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its interactions with cellular signaling pathways. Another area of study could be the development of more efficient synthesis methods for Compound X, which could improve its availability for research purposes. Finally, more research is needed to evaluate the potential applications of Compound X in other scientific fields, such as neuroscience and immunology.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 2,4,5-trimethoxybenzaldehyde, methylsulfonyl chloride, and 2-amino-4-methylpyridine as starting materials. The reaction proceeds through nucleophilic substitution, followed by cyclization and dehydration to yield Compound X. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Compound X has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. Compound X has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, Compound X has shown potential as an antiviral agent by inhibiting the replication of certain viruses.
Propriétés
Nom du produit |
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione |
|---|---|
Formule moléculaire |
C18H21N3O5S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-methyl-2-methylsulfanyl-5-(2,4,5-trimethoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C18H21N3O5S/c1-21-16-15(17(23)20-18(21)27-5)10(7-14(22)19-16)9-6-12(25-3)13(26-4)8-11(9)24-2/h6,8,10H,7H2,1-5H3,(H,19,22) |
Clé InChI |
KCMZCNDBAXBRKK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
SMILES canonique |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)


![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)





![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)



